1,3-Hexanediol
Overview
Description
1,3-Hexanediol is a chemical compound that is of interest in various industrial applications, including the pharmaceutical industry. While the provided papers do not directly discuss 1,3-Hexanediol, they do provide insights into related compounds and methodologies that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of related compounds, such as 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, has been achieved through Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts, which suggests potential pathways for synthesizing substituted hexanediols . Additionally, a three-component reaction has been described for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which could provide insights into multi-component synthesis strategies for hexanediol derivatives . Furthermore, a method for synthesizing adipic acid, 1,6-hexanediol, and 1,6-hexanediamine via isomerizing hydroformylation of 1,3-butadiene has been reported, indicating a possible route for the synthesis of hexanediols from simpler precursors .
Molecular Structure Analysis
The molecular structure of 1,3-Hexanediol would consist of a six-carbon chain with hydroxyl groups attached to the first and third carbon atoms. While the papers do not directly analyze the molecular structure of 1,3-Hexanediol, they do discuss the structures of similar compounds. For instance, the synthesis of some hexanediols involves the preparation of ketohexanoates, which are then reduced to the diols, indicating the importance of functional group transformations in determining the final molecular structure .
Chemical Reactions Analysis
The chemical reactivity of hexanediol derivatives can be inferred from studies on similar compounds. For example, the reactivity of hex-1-ene- and hexane-1,3-sultones with model nucleophiles has been studied, providing insights into the potential reactivity of hexanediol derivatives under various conditions . Additionally, the synthesis of 1,6-hexanediol diacrylate through direct esterification suggests that hexanediols can undergo esterification reactions to form acrylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-Hexanediol can be partially deduced from studies on related compounds. For instance, 2-Ethyl-1,3-hexanediol, a derivative of 1,3-Hexanediol, has been evaluated for its developmental toxicity potential, indicating that hexanediol derivatives can have significant biological effects . Moreover, 1,6-hexanediol has been shown to affect cellular structures by immobilizing and condensing chromatin, which suggests that hexanediols can interact with biological macromolecules . Lastly, ultrasonic absorption studies of 1,2-hexanediol in aqueous solutions provide information on the behavior of hexanediols in micellar systems, which could be relevant to their solubility and aggregation properties .
Safety And Hazards
properties
IUPAC Name |
hexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIYEYCFMVPYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944139 | |
Record name | Hexane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Hexanediol | |
CAS RN |
21531-91-9 | |
Record name | 1,3-Hexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21531-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Hexanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021531919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-HEXANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3X88I4M49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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